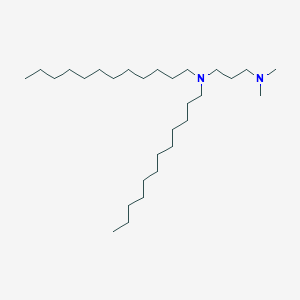
N~1~,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine is a chemical compound known for its unique structure and properties It is a diamine with two long dodecyl chains and two methyl groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine typically involves the reaction of dodecylamine with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the propane backbone.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biological membranes and as a surfactant in various biological assays.
Industry: The compound is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism by which N1,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets such as cell membranes and proteins. The long dodecyl chains allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. The diamine structure enables it to form complexes with various molecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A simpler diamine with two methyl groups and a propane backbone.
N,N-Didodecyl-1,3-propanediamine: Similar to the target compound but lacks the dimethyl groups.
N,N-Dimethyl-N-dodecylamine: Contains one dodecyl chain and two methyl groups attached to a nitrogen atom.
Uniqueness
N~1~,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine is unique due to its combination of long dodecyl chains and dimethyl groups, which confer specific properties such as enhanced hydrophobicity and the ability to interact with both hydrophobic and hydrophilic environments. This makes it particularly useful in applications requiring amphiphilic compounds.
Propiedades
Número CAS |
113800-97-8 |
|---|---|
Fórmula molecular |
C29H62N2 |
Peso molecular |
438.8 g/mol |
Nombre IUPAC |
N',N'-didodecyl-N,N-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C29H62N2/c1-5-7-9-11-13-15-17-19-21-23-27-31(29-25-26-30(3)4)28-24-22-20-18-16-14-12-10-8-6-2/h5-29H2,1-4H3 |
Clave InChI |
UNAGNUXTRVECSN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


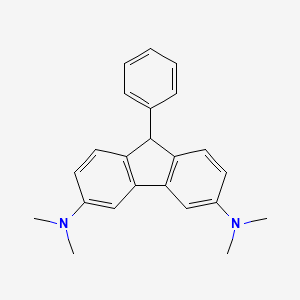
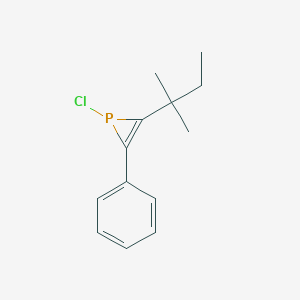

![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)
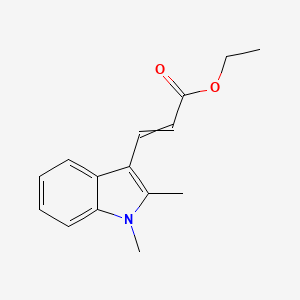
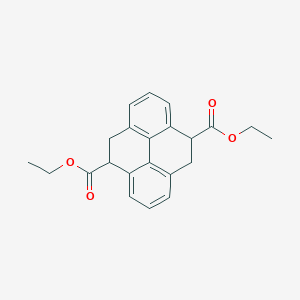


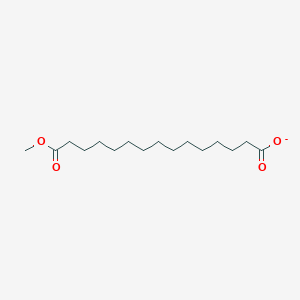
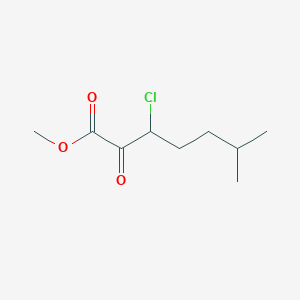
![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)

![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
